An In-depth Technical Guide to N,O-Bis(trifluoroacetyl)hydroxylamine
An In-depth Technical Guide to N,O-Bis(trifluoroacetyl)hydroxylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,O-Bis(trifluoroacetyl)hydroxylamine, often abbreviated as BTAH, is a highly reactive and versatile reagent in modern organic synthesis. Its significance lies primarily in its function as a potent electrophilic nitrogen source, facilitating the formation of carbon-nitrogen bonds—a cornerstone of pharmaceutical and agrochemical development. The presence of two strongly electron-withdrawing trifluoroacetyl groups enhances the electrophilicity of the nitrogen atom, making it a valuable tool for a range of chemical transformations.[1]
This guide provides a comprehensive overview of N,O-Bis(trifluoroacetyl)hydroxylamine, including its chemical and physical properties, detailed synthesis protocols, and key applications with experimental methodologies. The information presented herein is intended to serve as a practical resource for researchers and professionals in the fields of chemistry and drug discovery.
Chemical and Physical Properties
N,O-Bis(trifluoroacetyl)hydroxylamine is a white to off-white crystalline solid that is hygroscopic and should be handled under anhydrous conditions.[1][2] Key physical and chemical properties are summarized in the table below.
| Property | Value |
| CAS Number | 684-78-6 |
| Molecular Formula | C₄HF₆NO₃ |
| Molecular Weight | 225.05 g/mol |
| Appearance | White to off-white crystalline solid[1] |
| Melting Point | 60 °C |
| Solubility | Soluble in dichloromethane, dimethoxyethane |
| Stability | Hygroscopic; handle under inert, anhydrous conditions[1][2] |
Synthesis of N,O-Bis(trifluoroacetyl)hydroxylamine
The most common and efficient method for the synthesis of N,O-Bis(trifluoroacetyl)hydroxylamine is the direct acylation of hydroxylamine hydrochloride with trifluoroacetic anhydride.[1][2]
Caption: Synthesis of N,O-Bis(trifluoroacetyl)hydroxylamine.
Applications
N,O-Bis(trifluoroacetyl)hydroxylamine is a valuable reagent for several key transformations in organic synthesis, most notably the trifluoroacetamidation of sulfides and the conversion of aldehydes to nitriles.
Copper-Catalyzed Trifluoroacetamidation of Sulfides
A significant application of N,O-Bis(trifluoroacetyl)hydroxylamine is in the copper-catalyzed synthesis of N-(trifluoroacetyl)sulfilimines from a variety of sulfides. This reaction demonstrates broad substrate scope, including cyclic, acyclic, and aryl sulfides, with yields of up to 95%.[3] The reaction is typically catalyzed by copper(II) triflate (Cu(OTf)₂).[3]
Caption: Catalytic cycle for trifluoroacetamidation of sulfides.
Table of Representative Substrates and Yields:
| Sulfide Substrate | Product | Yield (%) |
| Thioanisole | N-(Trifluoroacetyl)-S-methyl-S-phenylsulfilimine | 92 |
| Diphenyl sulfide | N-(Trifluoroacetyl)-S,S-diphenylsulfilimine | 85 |
| Tetrahydrothiophene | N-(Trifluoroacetyl)tetrahydrothiophenium imide | 95 |
| Dibenzyl sulfide | N-(Trifluoroacetyl)-S,S-dibenzylsulfilimine | 88 |
Conversion of Aldehydes to Nitriles (Pomeroy Reaction)
N,O-Bis(trifluoroacetyl)hydroxylamine serves as an effective reagent for the mild conversion of aldehydes to their corresponding nitriles.[1][2] This transformation is known as the Pomeroy reaction. The reaction proceeds through the formation of an intermediate aldoxime, which then undergoes dehydration.
Caption: Pomeroy reaction for the conversion of aldehydes to nitriles.
Table of Representative Aldehyde Conversions:
| Aldehyde Substrate | Reaction Time (h) | Yield (%) |
| Benzaldehyde | 6 | 94 |
| 4-Chlorobenzaldehyde | 6 | 92 |
| 4-Methoxybenzaldehyde | 8 | 90 |
| Cinnamaldehyde | 10 | 85 |
| 2-Naphthaldehyde | 6 | 93 |
Experimental Protocols
Synthesis of N,O-Bis(trifluoroacetyl)hydroxylamine
Materials:
-
Hydroxylamine hydrochloride
-
Trifluoroacetic anhydride (TFAA)
-
Dichloromethane (anhydrous)
Procedure:
-
To a stirred suspension of hydroxylamine hydrochloride (1.0 eq) in anhydrous dichloromethane, add trifluoroacetic anhydride (2.2 eq) dropwise at 0 °C under an inert atmosphere.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
The reaction mixture is then filtered to remove any insoluble material.
-
The filtrate is concentrated under reduced pressure to yield the crude product.
-
The crude product is purified by recrystallization from dichloromethane to afford N,O-Bis(trifluoroacetyl)hydroxylamine as a white crystalline solid.[2]
General Procedure for the Copper-Catalyzed Trifluoroacetamidation of Sulfides
Materials:
-
Sulfide (e.g., Thioanisole)
-
N,O-Bis(trifluoroacetyl)hydroxylamine, lithium salt
-
Copper(II) triflate (Cu(OTf)₂)
-
Dimethoxyethane (DME, anhydrous)
Procedure:
-
To a solution of the sulfide (1.0 eq) in anhydrous dimethoxyethane, add N,O-Bis(trifluoroacetyl)hydroxylamine, lithium salt (1.2 eq) and copper(II) triflate (5 mol%).
-
The reaction mixture is stirred at 45 °C for 12 hours under an inert atmosphere.
-
Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of celite.
-
The filtrate is concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the corresponding N-(trifluoroacetyl)sulfilimine.
General Procedure for the Conversion of Aldehydes to Nitriles
Materials:
-
Aldehyde (e.g., Benzaldehyde)
-
N,O-Bis(trifluoroacetyl)hydroxylamine
-
Pyridine
-
Dichloromethane (anhydrous)
Procedure:
-
To a solution of the aldehyde (1.0 eq) in anhydrous dichloromethane, add N,O-Bis(trifluoroacetyl)hydroxylamine (1.1 eq) and pyridine (1.2 eq) at room temperature.
-
The reaction mixture is stirred for the time indicated in the table for the specific substrate.
-
The reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield the corresponding nitrile.
References
- 1. N,O-Bis(trifluoroacetyl)hydroxylamine | 684-78-6 | Benchchem [benchchem.com]
- 2. N,O-BIS(TRIFLUOROACETYL)HYDROXYLAMINE | 684-78-6 [amp.chemicalbook.com]
- 3. N,O-Bis(trifluoroacetyl)hydroxylamine as a Useful Electrophilic Nitrogen Source: Catalytic Synthesis of N-(Trifluoroacetyl)sulfilimines [organic-chemistry.org]
